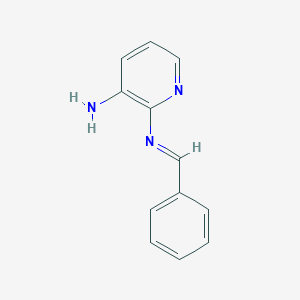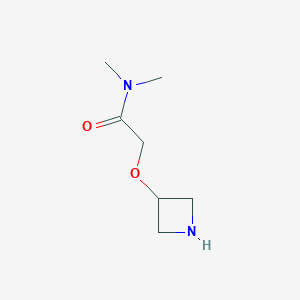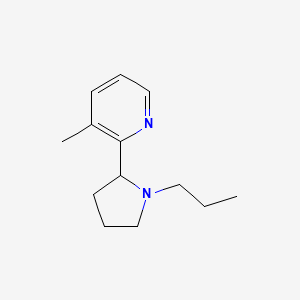
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol This compound is a derivative of pyridine, characterized by the presence of a pyrrolidine ring substituted with a propyl group
Preparation Methods
The synthesis of 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of pyridine with propyl halides in the presence of a base. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like potassium carbonate. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine can be compared with other pyridine derivatives, such as:
3-Methylpyridine: This compound lacks the pyrrolidine ring, making it less complex and with different chemical properties.
2,6-Lutidine: Similar to this compound, but with two methyl groups on the pyridine ring instead of one.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methyl-2-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2/c1-3-9-15-10-5-7-12(15)13-11(2)6-4-8-14-13/h4,6,8,12H,3,5,7,9-10H2,1-2H3 |
InChI Key |
DXKONNJSIGMTAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(C=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


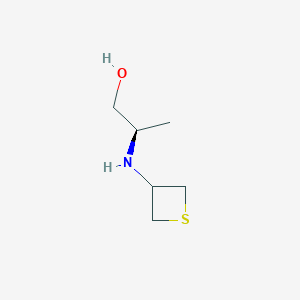
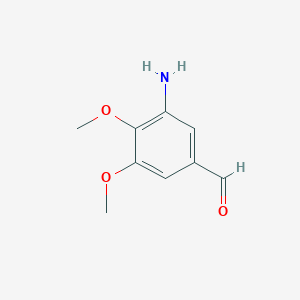
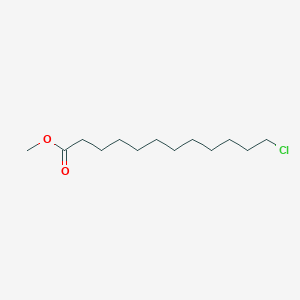
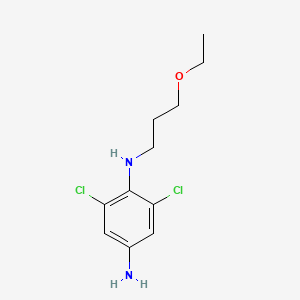

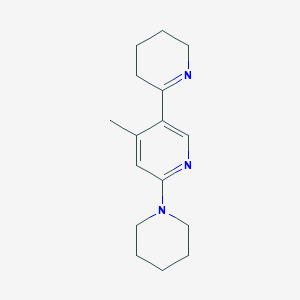
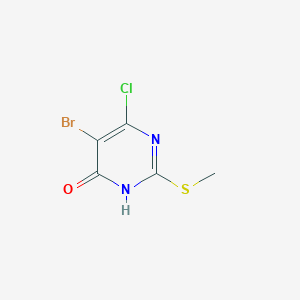

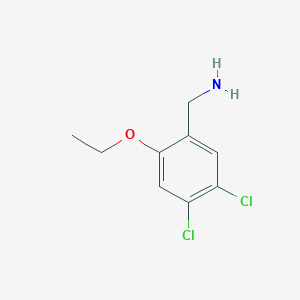
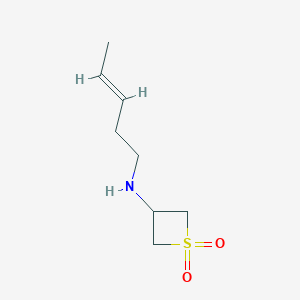
![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
